3-Bromo-1,2,4-trimethyl-5-nitrobenzene
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Overview
Description
3-Bromo-1,2,4-trimethyl-5-nitrobenzene: is an aromatic compound with the molecular formula C9H10BrNO2 It is characterized by the presence of a bromine atom, three methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1,2,4-trimethyl-5-nitrobenzene using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the electrophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve efficient bromination while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2,4-trimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Scientific Research Applications
3-Bromo-1,2,4-trimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4-trimethyl-5-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions . The compound’s effects are mediated through these interactions, influencing the pathways and molecular targets involved in its reactions .
Comparison with Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but with different substitution pattern.
2-Bromo-1,3,5-trimethyl-4-nitrobenzene: Similar structure with different positions of methyl and nitro groups.
3-Bromo-1,2,4,5-tetramethylbenzene: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: The presence of both bromine and nitro groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations .
Properties
CAS No. |
18087-51-9 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-1,2,4-trimethyl-5-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-8(11(12)13)7(3)9(10)6(5)2/h4H,1-3H3 |
InChI Key |
KPQBZJCFTJHRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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